molecular formula C11H16N2O2 B2716188 2-Amino-3-[benzyl(methyl)amino]propanoic acid CAS No. 202979-87-1

2-Amino-3-[benzyl(methyl)amino]propanoic acid

Cat. No.: B2716188
CAS No.: 202979-87-1
M. Wt: 208.261
InChI Key: MGCDXWYTCUSGKK-UHFFFAOYSA-N
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Description

“2-Amino-3-[benzyl(methyl)amino]propanoic acid” is a compound with the CAS Number: 202979-87-1 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 3-[benzyl(methyl)amino]alanine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2/c1-13(8-10(12)11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 208.26 .

Scientific Research Applications

Renewable Building Blocks for Materials Science

The exploration of renewable compounds like phloretic acid, derived from amino acids, for enhancing the reactivity of molecules towards benzoxazine ring formation instead of phenol, illustrates a sustainable alternative for material science applications. This approach has led to the development of materials with suitable thermal and thermo-mechanical properties for various uses, showcasing the potential of amino acid derivatives in creating environmentally friendly materials (Trejo-Machin et al., 2017).

Structural Studies and Polymorphism

The study of amino alcohol salts with Quinaldinate, involving amino acids, has contributed to the understanding of hydrogen bonding and polymorphism in chemical structures. Such research provides valuable insights into the molecular interactions and structural diversity of amino acid derivatives, which are critical for designing new compounds with specific physical and chemical properties (Podjed & Modec, 2022).

Liquid Crystals and Material Properties

The development of a new family of nematic liquid crystals derived from amino acids, featuring highly polar end-groups, demonstrates the versatility of amino acid derivatives in tailoring the properties of liquid crystals for advanced display technologies and electronic applications. This research underscores the role of amino acid derivatives in enhancing the functionality and performance of liquid crystals (Gude et al., 2013).

Modification of Polymeric Materials

The functional modification of polymeric materials through the incorporation of amino acid derivatives, such as the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, illustrates the potential of amino acids in biomedical applications. These modifications have led to enhanced thermal stability and promising biological activities, highlighting the role of amino acid derivatives in developing new materials for medical use (Aly & El-Mohdy, 2015).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-3-[benzyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(8-10(12)11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDXWYTCUSGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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